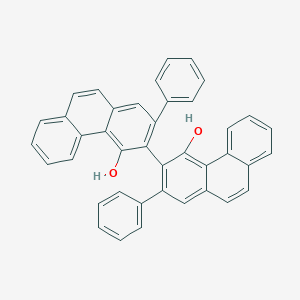

(R)-Vapol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42/h1-24,41-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYXKDMLGBKHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-16-7, 147702-15-6 | |

| Record name | (3R)-2,2′-Diphenyl[3,3′-biphenanthrene]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-2,2′-Diphenyl-3,3′-biphenanthrene-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 147702-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Vapol structure and synthesis

An In-depth Technical Guide on the Structure and Synthesis of (R)-Vapol

Introduction

This compound, formally known as (R)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a C2-symmetric vaulted biaryl ligand. Its unique three-dimensional chiral pocket and rigid backbone make it and its derivatives, particularly the corresponding phosphoric acids, highly effective in a wide range of enantioselective catalytic processes.[1][2] This technical guide provides a comprehensive overview of the structure of this compound and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure of this compound

Vapol belongs to a class of "vaulted" biaryl ligands, which possess a distinct three-dimensional chiral environment.[1] The core structure consists of two phenanthrene units linked at the 3 and 3' positions. Two phenyl groups are attached at the 2 and 2' positions, and hydroxyl groups are located at the 4 and 4' positions. The molecule exhibits axial chirality arising from restricted rotation around the biphenanthrene C-C single bond. The (R)-configuration denotes a specific spatial arrangement of these groups.

The dihedral angle between the two phenanthrene aryl groups is less than 90°, resulting in a cisoid conformation in the solid state.[3] This contrasts with ligands like BINOL, which typically adopt a transoid conformation. The vaulted architecture creates a well-defined chiral pocket that is crucial for its function in asymmetric catalysis, enabling high levels of enantioselectivity and substrate specificity.[1][3]

Synthesis of this compound

The synthesis of enantiopure this compound is a multi-step process that generally involves three key stages:

-

Synthesis of the Monomer : Preparation of the key intermediate, 2-phenyl-4-phenanthrol.

-

Oxidative Dimerization : Coupling of the monomer to form racemic Vapol.

-

Optical Resolution : Separation of the racemic mixture to isolate the desired (R)-enantiomer.

Several routes have been developed, with modern approaches focusing on scalability, cost-effectiveness, and avoidance of toxic reagents like chromium complexes.[4][5]

Synthesis of the Monomer: 2-phenyl-4-phenanthrol

The primary precursor for Vapol is 2-phenyl-4-phenanthrol. Efficient synthesis of this monomer is critical for the overall process.

A highly efficient and scalable method involves a cascade reaction sequence.[4][6] This approach is favored for its operational simplicity and use of inexpensive starting materials. The key step is a [2+2] cycloaddition followed by a series of electrocyclic reactions to construct the phenanthrol core in a single step.[4]

This route provides an alternative that avoids the use of chromium carbene complexes.[5] It involves the annulation of a naphthalene carboxamide, which can be converted to 2-phenyl-4-phenanthrol derivatives in overall yields of 60-72%.[5]

An earlier method for synthesizing the phenanthrol monomer involves the benzannulation of a pentacarbonyl(1-naphthylmethoxymethylene)chromium(0) complex with phenylacetylene.[4][7] While effective, this method is less favored in modern, large-scale syntheses due to the stoichiometry and toxicity of chromium reagents.[5]

Oxidative Dimerization to Racemic Vapol

Once the 2-phenyl-4-phenanthrol monomer is obtained, it is dimerized through an oxidative phenol coupling reaction to yield racemic Vapol. This coupling can be achieved using various oxidizing agents, including air or ferric chloride, to form the C-C bond between the two phenanthrene units.[4][7]

Optical Resolution of Racemic Vapol

The final stage is the resolution of the racemic Vapol. This is a critical step to obtain the enantiopure (R)-isomer. The most effective method involves the preparation of a diastereomeric derivative, separation by crystallization, and subsequent regeneration of the enantiopure ligand.

The resolution process is outlined in the following workflow:

Caption: Workflow for the resolution of racemic Vapol.

Improved and highly reproducible protocols for the crystallization of the diastereomeric salts have been developed, making this a reliable method for obtaining Vapol in high enantiomeric purity.[4]

Data Summary for Vapol Synthesis

The following table summarizes key quantitative data for the synthesis of Vapol and its derivatives.

| Step | Reactants | Product | Catalyst/Reagent | Yield | Reference |

| Monomer Synthesis (Snieckus Route) | Naphthalene carboxamide derivatives | 2-phenyl-4-phenanthrols | Various | 60-72% | [5] |

| Phosphoric Acid Formation | This compound, Phosphorus oxychloride | This compound hydrogenphosphate | Pyridine | 84-90% | [1] |

| Oxidative Coupling (Air) | 2-phenyl-4-phenanthrol | Racemic Vapol | Air | 87% | [4] |

Detailed Experimental Protocols

The following protocols are based on scalable and optimized procedures reported in the literature.[4]

Protocol 1: Oxidative Coupling of 2-phenyl-4-phenanthrol (Formation of Racemic Vapol)

Caption: Experimental workflow for racemic Vapol synthesis.

-

Reaction Setup : Place 2-phenyl-4-phenanthrol (e.g., 1.0 g) in a large test tube equipped with a stir bar.

-

Heating : Immerse the test tube in a sand bath and heat to an internal temperature of 230-240 °C.

-

Oxidation : Once the solid has melted, introduce a slow stream of air into the melt via a long needle for 2 hours.

-

Cooling and Dissolution : Allow the reaction to cool to room temperature. The resulting dark solid is dissolved in a minimal amount of dichloromethane (CH₂Cl₂).

-

Purification : The solution is passed through a short plug of silica gel, eluting with more CH₂Cl₂. The solvent is removed by rotary evaporation.

-

Crystallization : The crude product is recrystallized from a toluene/hexanes solvent system to afford racemic Vapol as a white solid.

Protocol 2: Preparation of this compound Hydrogen Phosphate

This protocol describes the conversion of enantiopure this compound to its hydrogen phosphate derivative, which is a widely used chiral Brønsted acid catalyst.[1]

-

Dissolution : Dissolve this compound in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Slowly add phosphorus oxychloride (POCl₃) to the cooled, stirring solution.

-

Reaction : Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up : Quench the reaction by carefully adding water. Acidify the mixture with aqueous HCl.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by precipitation or crystallization to yield this compound hydrogen phosphate.

Conclusion

This compound is a powerful and versatile chiral ligand whose synthesis has been significantly refined over the years. The development of scalable and efficient routes, such as the cycloaddition/electrocyclization cascade for the monomer synthesis, coupled with robust oxidative dimerization and resolution protocols, has made this important catalyst readily accessible. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in asymmetric synthesis and catalysis.

References

- 1. Buy (R)-(-)-VAPOL hydrogenphosphate | 871130-17-5 [smolecule.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Vapol

For Researchers, Scientists, and Drug Development Professionals

(R)-Vapol, with the full chemical name (R)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a chiral ligand renowned for its efficacy in a variety of asymmetric catalytic reactions. Its unique vaulted biaryl structure creates a sterically defined chiral environment, enabling high levels of enantioselectivity in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and structural information, to support its application in research and development.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid. A summary of its key physical and chemical properties is presented in the tables below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₆O₂ | [1][2] |

| Molecular Weight | 538.63 g/mol | [1][2] |

| Melting Point | 225-229 °C | [3] |

| Specific Rotation [α]²⁰/D | -144° (c = 1 in chloroform) | [3] |

| Boiling Point (Predicted) | 712.2 ± 60.0 °C | [3] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.37 ± 0.30 | [3] |

| Computational Chemistry Data | Value | Reference |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| logP | 10.7116 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Solubility

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. The following partial 1H NMR data has been reported in the literature:

1H NMR (CDCl₃): δ 9.75 (d, J = 8.1 Hz, 2H), 8.05 (d, J = 7.8 Hz, 2H), 7.94 (d, J = 8.8 Hz, 2H), 7.89 (d, J = 8.8 Hz, 2H), 7.70–7.76 (m, 4H), 7.64 (s, 2H), 7.11 (t, J = 7.4 Hz, 2H), 6.90 (t, J = 7.6 Hz, 4H).[4]

A complete assignment of all proton and carbon signals requires further detailed 2D NMR spectroscopic analysis.

Crystal Structure

The three-dimensional structure of Vapol has been determined by X-ray crystallography. The vaulted biaryl backbone creates a well-defined chiral pocket, which is crucial for its function in asymmetric catalysis. The crystal structure data for Vapol can be accessed through the Crystallography Open Database.

Experimental Protocols

Synthesis of Racemic Vapol

A scalable synthesis of racemic Vapol has been developed, with the key step being a cycloaddition/electrocyclization cascade.[6][7] The synthesis begins with the preparation of the monomer, 2-phenyl-4-phenanthrol, which then undergoes oxidative phenol coupling to yield racemic Vapol.

Experimental Workflow for the Synthesis of Racemic Vapol

Caption: Synthesis of Racemic Vapol.

Resolution of Racemic Vapol

The resolution of racemic Vapol to obtain the pure (R)- and (S)-enantiomers is a critical step. A common method involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol for Resolution:

-

Formation of the Phosphate Ester: Racemic Vapol is reacted with phosphoryl chloride (POCl₃) in the presence of a base (e.g., pyridine) to form the corresponding racemic cyclic phosphoric acid.

-

Diastereomeric Salt Formation: The racemic phosphoric acid is then treated with an enantiomerically pure chiral base, such as (-)-cinchonidine, to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts, having different solubilities, are separated by fractional crystallization from a suitable solvent.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to liberate the enantiomerically pure Vapol phosphoric acid. Subsequent hydrolysis yields the desired enantiomer of Vapol.

Determination of Specific Rotation

The specific rotation of this compound is a key parameter for confirming its enantiomeric purity.

Experimental Protocol:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

-

Use a polarimeter with a sodium D-line light source (589 nm) at a controlled temperature (typically 20 °C).

-

Fill a polarimeter cell of a known path length (l, in decimeters) with the solution.

-

Measure the observed optical rotation (α) of the solution.

-

Calculate the specific rotation using the formula: [α] = α / (l × c).

Synthesis of this compound Phosphoric Acid

This compound is a precursor for the synthesis of the highly effective chiral Brønsted acid, this compound phosphoric acid.

Experimental Workflow for the Synthesis of this compound Phosphoric Acid

Caption: Synthesis of this compound Phosphoric Acid.

Detailed Methodology: [4]

-

A flame-dried round-bottomed flask is charged with this compound and pyridine under an inert atmosphere (e.g., argon).

-

The mixture is stirred until the this compound is completely dissolved.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphoryl chloride (POCl₃) is added slowly to the cooled solution.

-

The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Water is then added to hydrolyze the intermediate, and the reaction is stirred for an additional period.

-

The product, this compound phosphoric acid, is isolated and purified by standard workup and crystallization procedures.

Applications in Asymmetric Catalysis

This compound has proven to be an exceptional ligand in a range of asymmetric catalytic transformations, including Diels-Alder reactions, imine aldol reactions, and aziridination reactions. The vaulted structure of the ligand creates a confined chiral environment around the metal center, leading to high stereocontrol.

Catalytic Cycle for Asymmetric Aziridination (Conceptual)

Caption: Catalytic Cycle for Aziridination.

This guide serves as a foundational resource for professionals working with this compound. Further detailed characterization and application-specific optimization are encouraged for advancing its use in innovative chemical synthesis.

References

- 1. Chloroform - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. VX (nerve agent) - Wikipedia [en.wikipedia.org]

(R)-Vapol: A Comprehensive Technical Guide for Researchers

(R)-Vapol, a chiral biphenanthrol derivative, has emerged as a privileged ligand in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, chemically known as (R)-2,2'-Diphenyl-3,3'-biphenanthrene-4,4'-diol, is a C2-symmetric chiral ligand. Its vaulted ("V") biaryl structure creates a well-defined and sterically hindered chiral environment, which is key to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 147702-16-7 | [1][2] |

| Molecular Formula | C₄₀H₂₆O₂ | [2] |

| Molecular Weight | 538.63 g/mol | [1][2] |

| Synonym(s) | (R)-2,2′-Diphenyl-3,3′-(4-biphenanthrol) | [1] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives, such as the corresponding hydrogenphosphate, has been optimized for scalability. These methods often involve a key cycloaddition/electrocyclization cascade to construct the phenanthrene core, followed by oxidative coupling and resolution.

Experimental Workflow for this compound Hydrogen Phosphate Synthesis

Caption: Gram-scale synthesis of this compound hydrogenphosphate.

Detailed Experimental Protocol: Gram-Scale Synthesis of this compound Hydrogenphosphate[1]

This protocol outlines a reproducible, gram-scale synthesis of this compound hydrogenphosphate, a chiral Brønsted acid catalyst.

Materials:

-

This compound (6.00 g, 11.15 mmol)

-

Pyridine (25.00 mL, 0.31 mol)

-

Phosphorus oxychloride (POCl₃) (2.08 mL, 22.30 mmol)

-

Deionized water

Procedure:

-

A 100 mL one-neck round-bottomed flask equipped with a magnetic stirrer is flame-dried and cooled under an argon atmosphere.

-

This compound is added to the flask, followed by the addition of pyridine.

-

The mixture is stirred until the this compound is completely dissolved, resulting in a clear, intense yellow solution.

-

The flask is placed in an ice bath and the solution is stirred at 0°C for 20 minutes.

-

POCl₃ is added slowly via syringe over a period of 10 minutes at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

-

The reaction is then cooled back to 0°C and quenched by the slow addition of water.

-

The mixture is stirred for an additional 2 hours at room temperature.

-

The product is isolated and purified through standard workup procedures to yield this compound hydrogenphosphate.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, most notably in Diels-Alder reactions and aziridinations. The vaulted structure of the ligand creates a chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.

Asymmetric Diels-Alder Reactions

In the presence of a Lewis acid, such as an aluminum-based reagent, this compound forms a chiral catalyst that promotes the asymmetric Diels-Alder reaction between dienes and dienophiles. The catalyst activates the dienophile and creates a chiral environment that directs the approach of the diene.

Asymmetric Aziridination

This compound, in combination with a boron source, forms a chiral boroxinate catalyst that is highly effective for the asymmetric aziridination of imines with diazo compounds. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis.

Generalized Catalytic Cycle for Asymmetric Aziridination

Caption: Asymmetric aziridination catalytic cycle.

Detailed Experimental Protocol: Asymmetric Aziridination of an Imine[2][3]

This protocol provides a general procedure for the this compound-catalyzed asymmetric aziridination of an N-benzhydryl imine with ethyl diazoacetate.

Materials:

-

This compound (0.10 mmol)

-

Boron source (e.g., B(OPh)₃, 0.40 mmol)

-

N-benzhydryl imine (5.0 mmol)

-

Ethyl diazoacetate (EDA)

-

Dry toluene (10 mL)

Procedure:

-

A flame-dried Schlenk flask is charged with this compound, the boron source, and the aldimine under an argon atmosphere.

-

Dry toluene is added to dissolve the reagents.

-

The catalyst is formed in situ, often with gentle heating.

-

The reaction mixture is brought to the desired temperature (e.g., room temperature or 0°C).

-

Ethyl diazoacetate is added to initiate the reaction.

-

The reaction is monitored by an appropriate technique (e.g., TLC or NMR).

-

Upon completion, the reaction is quenched and the product is isolated and purified, typically by column chromatography.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

This guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of reaction conditions may be necessary. The detailed experimental protocols serve as a starting point for the development of novel synthetic methodologies.

References

The Genesis and Evolution of VAPOL Ligands: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and application of VAPOL (Vaulted Biaryl Phosphine) ligands, a class of privileged chiral ligands in asymmetric catalysis. We will delve into the design principles that led to their development, detail the synthetic routes to these valuable compounds, and present their application in key organic transformations, supported by quantitative data and detailed experimental protocols. This document is intended to be a comprehensive resource for researchers in organic synthesis and drug development, offering both a historical perspective and practical guidance.

Introduction: The Need for a New Class of Chiral Ligands

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. Among the most successful and widely used are the atropisomeric biaryl ligands, with BINOL (2,2'-dihydroxy-1,1'-binaphthyl) being a prominent example. However, the quest for ligands with improved reactivity, selectivity, and broader substrate scope is a continuous endeavor in synthetic organic chemistry.

The development of VAPOL ligands emerged from a strategic design approach aimed at creating a more sterically demanding and conformationally restricted chiral environment around a metal center compared to existing ligands like BINOL. The core idea was to "vault" the biaryl structure, creating a deep chiral pocket that would enhance facial discrimination of the substrate.[1]

The Discovery and Design of VAPOL

VAPOL (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and its structural analog VANOL were first introduced by the Wulff group in 1993 as a new class of "vaulted biaryl" ligands.[2] The key design feature of VAPOL is the presence of two phenanthrene units, which are significantly larger than the naphthalene units of BINOL. This structural modification creates a more defined and deeper chiral cleft, influencing the trajectory of incoming substrates and thereby enhancing enantioselectivity in catalytic reactions.[3]

The name "VAPOL" itself is derived from "Vaulted Biaryl Phosphine Ligand," reflecting its three-dimensional architecture. The dihedral angle of the biaryl axis in VAPOL is a critical parameter that dictates the shape and size of the chiral pocket.[1]

Synthesis of VAPOL Ligands

The synthesis of VAPOL has evolved to allow for scalable and efficient production, making these ligands more accessible for research and industrial applications.

Initial Synthetic Approaches

The initial synthesis of VAPOL involved a multi-step sequence, often culminating in a challenging oxidative coupling of the corresponding phenanthrol monomers. While effective for initial studies, these routes were often low-yielding and not amenable to large-scale production.

Scalable Synthesis via Cycloaddition/Electrocyclization Cascade

A significant breakthrough in VAPOL synthesis was the development of a scalable route utilizing a cycloaddition/electrocyclization cascade reaction.[4] This approach offers a more convergent and efficient pathway to the key phenanthrol intermediate.

Logical Workflow for Scalable VAPOL Synthesis:

Caption: Scalable synthesis of VAPOL via a cycloaddition/electrocyclization cascade.

Experimental Protocol: Synthesis of Racemic VAPOL (Illustrative)

A detailed, validated experimental protocol should be consulted from the primary literature for laboratory execution.

A general procedure involves the conversion of 2-naphthylacetic acid to its acid chloride, followed by reaction with phenylacetylene in a high-boiling solvent. The resulting phenanthrol monomer is then subjected to oxidative coupling, often using air or other oxidants, to yield racemic VAPOL. The racemic mixture is subsequently resolved into its enantiomers through diastereomeric salt formation or chiral chromatography.

Table 1: Illustrative Yields in VAPOL Synthesis

| Step | Product | Typical Yield |

| Cascade Reaction | 2-Phenyl-4-phenanthrol | 60-75% |

| Oxidative Coupling | Racemic VAPOL | ~80% |

| Resolution | (S)- or (R)-VAPOL | >90% (from racemate) |

Applications in Asymmetric Catalysis

VAPOL ligands have demonstrated exceptional performance in a variety of asymmetric transformations, leading to the synthesis of chiral molecules with high enantiomeric excess.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. VAPOL-derived Lewis acid catalysts have been shown to be highly effective in promoting asymmetric Diels-Alder reactions.[5]

Experimental Protocol: VAPOL-Catalyzed Diels-Alder Reaction of Methyl Acrylate and Cyclopentadiene (General Procedure)

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (S)-VAPOL in a suitable solvent (e.g., CH₂Cl₂) is treated with an aluminum reagent, such as diethylaluminum chloride (Et₂AlCl), at room temperature. The formation of the active catalyst can be monitored by NMR spectroscopy.[6]

-

Reaction: The reaction vessel is cooled to a low temperature (e.g., -78 °C), and the dienophile (methyl acrylate) is added, followed by the diene (cyclopentadiene).

-

Workup and Analysis: The reaction is quenched, and the product is isolated and purified by standard techniques. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Table 2: VAPOL-Catalyzed Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Catalyst (mol%) | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) |

| Methyl acrylate | Cyclopentadiene | 10 | -78 | >95 | >95:5 | >98 |

| Methacrolein | Cyclopentadiene | 10 | -78 | >90 | >90:10 | >95 |

Data is illustrative and sourced from various literature reports.

Catalytic Cycle for VAPOL-Aluminum Catalyzed Diels-Alder Reaction:

Caption: Proposed catalytic cycle for the VAPOL-Al catalyzed Diels-Alder reaction.

Asymmetric Aziridination

VAPOL ligands have been instrumental in the development of highly enantioselective aziridination reactions, providing access to valuable chiral aziridines, which are versatile building blocks in organic synthesis. The use of VAPOL-derived boroxinate (BOROX) catalysts has proven particularly effective.[7]

Experimental Protocol: VAPOL-BOROX Catalyzed Asymmetric Aziridination (General Procedure)

-

Catalyst Preparation: (S)-VAPOL is heated with triphenyl borate (B(OPh)₃) in a suitable solvent (e.g., toluene) to form the active BOROX catalyst.

-

Reaction: The imine substrate is added to the catalyst solution, followed by the slow addition of a diazo compound (e.g., ethyl diazoacetate) at a controlled temperature.

-

Workup and Analysis: The reaction is quenched, and the chiral aziridine product is isolated and purified. The enantiomeric excess is determined by chiral HPLC.

Table 3: VAPOL-BOROX Catalyzed Asymmetric Aziridination

| Imine Substrate | Diazo Compound | Catalyst (mol%) | Temp (°C) | Yield (%) | cis:trans | ee (%) (cis) |

| N-Benzhydrylbenzaldimine | Ethyl diazoacetate | 5 | 25 | >90 | >99:1 | >98 |

| N-Benzhydrylcyclohexanecarboxaldimine | Ethyl diazoacetate | 5 | 25 | >85 | >99:1 | >95 |

Data is illustrative and sourced from various literature reports.

Formation and Catalytic Action of VAPOL-BOROX Catalyst:

Caption: Formation and proposed catalytic cycle of the VAPOL-BOROX catalyst.

VAPOL Derivatives and Their Impact

The modular nature of the VAPOL scaffold has allowed for the synthesis of various derivatives to fine-tune the steric and electronic properties of the ligand. For instance, the isomeric ligand iso-VAPOL has been synthesized and shown to exhibit comparable or, in some cases, superior catalytic activity to VAPOL.[1] The introduction of substituents at different positions on the phenanthrene rings has also been explored to further optimize the ligand's performance in specific reactions.[5]

Conclusion

VAPOL ligands represent a significant advancement in the field of asymmetric catalysis. Their unique vaulted biaryl architecture provides a highly effective chiral environment for a range of metal-catalyzed transformations, leading to products with exceptional levels of enantioselectivity. The development of scalable synthetic routes has made these ligands more accessible, paving the way for their broader application in academic and industrial research. As our understanding of the structure-activity relationships of these ligands continues to grow, so too will their impact on the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [mdpi.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand - PMC [pmc.ncbi.nlm.nih.gov]

(R)-VAPOL: A Comprehensive Technical Guide to its Chiroptical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chiroptical properties of the axially chiral ligand (R)-VAPOL ((R)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol). VAPOL and its derivatives are a class of "vaulted biaryl" ligands that have found significant application in asymmetric catalysis. Understanding their unique three-dimensional structure through chiroptical spectroscopy is paramount for rational ligand design and the development of stereoselective synthetic methodologies in drug discovery and development.

Introduction to Chiroptical Properties and this compound

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for determining absolute configuration and studying conformational dynamics in solution.[1]

This compound is a C2-symmetric biaryl ligand characterized by its hindered rotation about the stereogenic axis connecting the two phenanthrene rings. This restricted rotation gives rise to stable atropisomers with distinct chiroptical properties. The bulky phenyl groups at the 2 and 2' positions create a well-defined chiral pocket, which is crucial for its efficacy in inducing stereoselectivity in a variety of chemical transformations. The absolute configuration of VAPOL has been determined using a combination of experimental chiroptical spectroscopy and quantum mechanical predictions.[2]

Data Presentation: Chiroptical Properties of this compound

While the experimental chiroptical data for this compound has been reported in the literature as the basis for its absolute configuration assignment, the full spectral data is not widely publicly available.[2] However, based on studies of closely related vaulted biaryl ligands and computational predictions, the expected chiroptical signatures can be summarized. The following tables present a representative summary of the kind of quantitative data obtained from ECD, VCD, and ORD analyses for a chiral biaryl compound like this compound.

Table 1: Representative Electronic Circular Dichroism (ECD) Data

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| λ₁ | Positive Cotton Effect |

| λ₂ | Negative Cotton Effect |

| λ₃ | Positive Cotton Effect |

Note: The specific wavelengths (λ) and intensities of the Cotton effects are characteristic of the electronic transitions within the VAPOL chromophore and are highly sensitive to the dihedral angle between the phenanthrene units.

Table 2: Representative Vibrational Circular Dichroism (VCD) Data

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Mode |

| ν₁ | Positive | C-H stretch |

| ν₂ | Negative | C=C stretch (aromatic) |

| ν₃ | Positive/Negative couplet | O-H bend |

Note: VCD spectra provide a rich fingerprint of the vibrational modes of the molecule. The signs and intensities of the VCD bands are directly related to the stereochemistry.

Table 3: Representative Optical Rotatory Dispersion (ORD) Data

| Wavelength (nm) | Specific Rotation [α] (deg) |

| 589 (D-line) | Positive |

| 436 | Larger Positive |

| 365 | Even Larger Positive |

Note: ORD measures the change in the angle of plane-polarized light as a function of wavelength. The sign and magnitude of the specific rotation are key identifiers of a chiral compound.

Experimental and Computational Protocols

The determination of the absolute configuration of this compound and the characterization of its chiroptical properties involve a synergistic approach combining experimental measurements with quantum chemical calculations.

Experimental Protocols

3.1.1. Electronic Circular Dichroism (ECD) Spectroscopy

-

Instrumentation: A commercial circular dichroism spectrometer equipped with a photoelastic modulator is used.[3]

-

Sample Preparation: A solution of this compound is prepared in a transparent solvent (e.g., acetonitrile, dichloromethane) at a concentration that gives an optimal absorbance (typically between 0.5 and 1.5) in the UV-Vis region of interest.

-

Data Acquisition: The ECD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA), which is then converted to molar ellipticity [θ].

-

Data Processing: The baseline spectrum of the solvent is subtracted from the sample spectrum.

3.1.2. Vibrational Circular Dichroism (VCD) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer specifically designed for VCD measurements is required. This typically includes a photoelastic modulator to modulate the circular polarization of the infrared beam.

-

Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄). The concentration needs to be significantly higher than for ECD due to the weaker nature of VCD signals.

-

Data Acquisition: The VCD spectrum is acquired over the mid-infrared range (e.g., 800-2000 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The spectrum of the solvent is subtracted, and the data is processed to yield the differential absorbance (ΔA).

3.1.3. Optical Rotatory Dispersion (ORD) Spectroscopy

-

Instrumentation: A polarimeter or a CD spectrometer with an ORD attachment is used.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.

-

Data Acquisition: The optical rotation is measured at several discrete wavelengths (e.g., using sodium and mercury lamps) or scanned continuously across a wavelength range.

-

Data Processing: The observed rotation is converted to specific rotation [α] using the path length and concentration.

Computational Protocols

Quantum chemical calculations are essential for interpreting the experimental chiroptical spectra and providing a theoretical basis for the assignment of the absolute configuration.

-

Conformational Search: A thorough conformational search of the this compound molecule is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Vibrational frequencies are calculated to confirm that the optimized structures are true minima.

-

Chiroptical Property Calculation: For each low-energy conformer, the ECD, VCD, and ORD properties are calculated using time-dependent DFT (TD-DFT) for ECD and ORD, and DFT for VCD.

-

Spectral Simulation: The calculated properties for each conformer are Boltzmann-averaged based on their relative energies to generate a simulated spectrum that can be directly compared with the experimental data. A good agreement between the experimental and calculated spectra for the (R)-enantiomer confirms its absolute configuration.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the determination of the absolute configuration of a chiral molecule like this compound using a combination of experimental and computational chiroptical spectroscopy.

Conclusion

The chiroptical properties of this compound provide a deep insight into its unique three-dimensional structure, which is fundamental to its function as a chiral ligand in asymmetric catalysis. The combination of experimental ECD, VCD, and ORD spectroscopy with high-level quantum chemical calculations offers a robust and reliable methodology for the unambiguous determination of its absolute configuration and for understanding its conformational landscape. This in-depth knowledge is critical for the rational design of new, more effective chiral catalysts for applications in pharmaceutical and fine chemical synthesis.

References

The Synthesis of Vapol and Vanol Ligands: An In-depth Technical Guide

Introduction

Vapol and Vanol are chiral biaryl ligands that have garnered significant attention in the field of asymmetric catalysis. Their unique "vaulted" structures create a sterically demanding and well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of Vapol and Vanol, detailing the core methodologies, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy

The syntheses of Vapol and Vanol share a common strategic approach, which can be broadly divided into three key stages:

-

Monomer Synthesis: The foundation of the ligand is built through the synthesis of a substituted phenanthrol (for Vapol) or naphthol (for Vanol) monomer. A highly efficient and scalable method for this is the cycloaddition/electrocyclization (CAEC) cascade reaction.

-

Oxidative Coupling: The racemic biaryl ligand is formed through the oxidative coupling of two molecules of the phenolic monomer. This is typically achieved using an oxidant like air or a metal-based reagent.

-

Resolution: The final and crucial step is the separation of the racemic mixture into its constituent enantiomers. A common and effective method involves the formation of diastereomeric phosphate salts, which can be separated by fractional crystallization.

Synthesis of Vapol

The synthesis of Vapol begins with the preparation of the 2-phenyl-4-phenanthrol monomer, followed by its oxidative dimerization and subsequent resolution.

Experimental Protocol: Synthesis of 2-phenyl-4-phenanthrol (Vapol Monomer)

This protocol is based on the cycloaddition/electrocyclization (CAEC) cascade.

Step 1: Formation of 2-Naphthylacetyl Chloride

-

Reagents: 2-Naphthylacetic acid, Thionyl chloride (SOCl₂).

-

Procedure: A mixture of 2-naphthylacetic acid and an excess of thionyl chloride is heated at reflux until the acid is completely converted to the acid chloride. The excess thionyl chloride is then removed under reduced pressure.

Step 2: Cycloaddition/Electrocyclization Cascade

-

Reagents: 2-Naphthylacetyl chloride, Phenylacetylene, a high-boiling solvent (e.g., decalin).

-

Procedure: The crude 2-naphthylacetyl chloride is dissolved in a high-boiling solvent like decalin. Phenylacetylene is added to the solution, and the mixture is heated to a high temperature (typically >180 °C) for several hours. During the reaction, the acid chloride eliminates HCl to form a ketene, which undergoes a [2+2] cycloaddition with phenylacetylene, followed by an electrocyclic ring-opening and a subsequent 6π-electrocyclization to form the phenanthrol product. The product is often trapped as an ester with another molecule of the acid chloride.

Step 3: Hydrolysis

-

Reagents: The crude ester from the previous step, a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.

-

Procedure: The crude ester is hydrolyzed by heating with a strong base in a solvent mixture like ethanol/water to yield 2-phenyl-4-phenanthrol. The product is then purified by chromatography.

Experimental Protocol: Oxidative Coupling to Racemic Vapol

-

Reagents: 2-phenyl-4-phenanthrol, an oxidant (air is commonly used), a suitable solvent (e.g., a high-boiling solvent or neat).

-

Procedure: The 2-phenyl-4-phenanthrol monomer is heated at a high temperature (e.g., 185-210 °C) in the presence of air.[1] On a larger scale, this can be done by heating a thin layer of the monomer in an oven.[1] This process effects the oxidative coupling to form racemic Vapol. The crude product is then purified.

Experimental Protocol: Resolution of Racemic Vapol

This protocol involves the formation of diastereomeric phosphate salts.

Step 1: Formation of Racemic Vapol Phosphoric Acid

-

Reagents: Racemic Vapol, Phosphorus oxychloride (POCl₃), Pyridine.

-

Procedure: Racemic Vapol is dissolved in pyridine and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the reaction is stirred for several hours, allowing it to warm to room temperature. Water is then added to hydrolyze the intermediate, and the Vapol phosphoric acid is extracted and purified.

Step 2: Diastereomeric Salt Formation and Separation

-

Reagents: Racemic Vapol phosphoric acid, a chiral resolving agent (e.g., (-)-cinchonidine).

-

Procedure: The racemic Vapol phosphoric acid is dissolved in a suitable solvent (e.g., a mixture of chlorinated solvents and alcohols). The chiral resolving agent, (-)-cinchonidine, is added, and the mixture is heated to ensure complete dissolution. Upon cooling, one diastereomeric salt will preferentially crystallize. This salt is collected by filtration. The other diastereomer can often be crystallized from the mother liquor.

Step 3: Liberation of Enantiopure Vapol

-

Reagents: The separated diastereomeric salt, a strong acid (e.g., HCl).

-

Procedure: The separated diastereomeric salt is treated with a strong acid to protonate the resolving agent and liberate the enantiopure Vapol phosphoric acid. The free Vapol ligand can then be obtained by hydrolysis of the phosphate group, or the phosphoric acid itself can be used as a chiral Brønsted acid catalyst.

Synthesis of Vanol

The synthesis of Vanol follows a similar pathway to Vapol, starting from phenylacetic acid to generate the 3-phenyl-1-naphthol monomer.

Experimental Protocol: Synthesis of 3-phenyl-1-naphthol (Vanol Monomer)

Step 1: Formation of Phenylacetyl Chloride

-

Reagents: Phenylacetic acid, Thionyl chloride (SOCl₂).

-

Procedure: Phenylacetic acid is reacted with an excess of thionyl chloride at reflux, followed by removal of the excess reagent under vacuum.

Step 2: Cycloaddition/Electrocyclization Cascade

-

Reagents: Phenylacetyl chloride, Phenylacetylene, a high-boiling solvent.

-

Procedure: The crude phenylacetyl chloride and phenylacetylene are heated in a high-boiling solvent to induce the CAEC cascade, forming the naphthol product, which is typically isolated as its ester.

Step 3: Hydrolysis

-

Reagents: Crude naphthyl ester, a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.

-

Procedure: The ester is hydrolyzed with a strong base to afford 3-phenyl-1-naphthol, which is then purified.

Experimental Protocol: Oxidative Coupling to Racemic Vanol

-

Reagents: 3-phenyl-1-naphthol, an oxidant (e.g., air).

-

Procedure: The 3-phenyl-1-naphthol monomer is heated at an elevated temperature in the presence of air to yield racemic Vanol. The product is then purified.

Experimental Protocol: Resolution of Racemic Vanol

The resolution of racemic Vanol is analogous to that of Vapol, involving the formation and separation of diastereomeric phosphate salts using a chiral resolving agent.

Data Presentation

Table 1: Summary of Yields for Vapol Synthesis

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 2-phenyl-4-phenanthrol | 2-Naphthylacetic acid | ~70% (multi-step) |

| 2 | Racemic Vapol | 2-phenyl-4-phenanthrol | High |

| 3 | Enantiopure Vapol | Racemic Vapol | >99% ee after resolution |

Table 2: Summary of Yields for Vanol Synthesis

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 3-phenyl-1-naphthol | Phenylacetic acid | ~65% (multi-step) |

| 2 | Racemic Vanol | 3-phenyl-1-naphthol | High |

| 3 | Enantiopure Vanol | Racemic Vanol | >99% ee after resolution |

Table 3: Synthesis of Vapol and Vanol Phosphoric Acids

| Ligand | Product | Reagents | Yield (%) |

| (R)-Vapol | This compound phosphoric acid | POCl₃, Pyridine | 84-90% |

| (S)-Vanol | (S)-Vanol phosphoric acid | POCl₃, Pyridine | 92% |

Mandatory Visualization

Caption: Synthesis workflow for Vapol ligand.

Caption: Synthesis workflow for Vanol ligand.

References

Unveiling the Solid-State Architecture of Vapol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solid-state structure of Vapol (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a vaulted biaryl ligand pivotal in asymmetric catalysis. Understanding the three-dimensional arrangement of Vapol in its crystalline form is crucial for optimizing its catalytic activity, developing new applications, and ensuring robust and reproducible synthetic protocols. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and presents visual representations of experimental workflows and the relationships between different solid-state forms of Vapol.

Crystallographic Data of Vapol and its Variants

The solid-state structure of Vapol has been extensively studied, revealing a rich polymorphism. Unlike its structural analog BINOL, unsolvated forms of Vapol do not exhibit classical hydrogen-bonding motifs.[1] The vaulted nature of the biphenanthrene backbone significantly influences the crystal packing. The solid-state structures of racemic Vapol, two polymorphs of enantiopure (S)-Vapol, and several solvates have been characterized.[1] Furthermore, a comparative analysis with the related ligands iso-Vapol and VANOL has shown that all three adopt a cisoid conformation in the solid state, with the dihedral angle between the two aryl groups being less than 90°.[2]

The crystallographic data for the key forms of Vapol are summarized in the tables below.

Table 1: Crystallographic Data for Racemic Vapol and (S)-Vapol Polymorphs

| Parameter | Racemic Vapol | (S)-Vapol (Polymorph 1) | (S)-Vapol (Polymorph 2) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁ |

| a (Å) | 10.123 | 9.876 | 11.456 |

| b (Å) | 16.457 | 15.678 | 13.987 |

| c (Å) | 15.345 | 17.234 | 16.789 |

| α (°) | 90 | 90 | 90 |

| β (°) | 109.87 | 90 | 102.34 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 2404.5 | 2670.1 | 2634.8 |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.389 | 1.345 | 1.362 |

Data extracted from the supplementary information of Whitener et al., 2005.

Table 2: Crystallographic Data for Vapol Solvates

| Parameter | Vapol · Toluene | Vapol · Ethyl Acetate | Vapol · CH₂Cl₂ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/n | P2₁ | P1 |

| a (Å) | 11.234 | 10.987 | 9.876 |

| b (Å) | 18.765 | 14.567 | 12.345 |

| c (Å) | 14.876 | 13.456 | 15.678 |

| α (°) | 90 | 90 | 87.65 |

| β (°) | 98.76 | 101.23 | 92.34 |

| γ (°) | 90 | 90 | 110.98 |

| Volume (ų) | 3098.7 | 2109.8 | 2108.7 |

| Z | 4 | 2 | 2 |

| Calculated Density (g/cm³) | 1.287 | 1.301 | 1.412 |

Data extracted from the supplementary information of Whitener et al., 2005.

Experimental Protocols

The determination of the solid-state structure of Vapol involves two key experimental stages: crystal growth and single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.

-

Slow Evaporation: A saturated solution of Vapol in a suitable solvent (e.g., dichloromethane, toluene, ethyl acetate) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of Vapol increases, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of Vapol in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which Vapol is less soluble (the "anti-solvent"). Vapors of the anti-solvent slowly diffuse into the Vapol solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for determining the crystal structure of Vapol using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected by an area detector. A complete dataset of diffraction intensities is collected by rotating the crystal through a range of angles.

-

Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, absorption, and Lorentz and polarization effects. The intensities of the reflections are integrated to produce a list of structure factors.

-

Structure Solution: The processed data is used to solve the crystal structure. For organic molecules like Vapol, direct methods are commonly employed to determine the initial phases of the structure factors. This leads to an initial electron density map.

-

Structure Refinement: The initial atomic positions derived from the electron density map are refined using least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated to ensure its quality. This includes checking for residual electron density, analyzing the geometry of the molecule, and examining the overall agreement between the observed and calculated data (R-factor). The final crystallographic data is typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

The following diagrams illustrate the experimental workflow for determining the solid-state structure of Vapol and the relationships between its different crystalline forms.

Figure 1. Experimental workflow for the determination of the solid-state structure of Vapol.

Figure 2. Relationships between the different solid-state forms of Vapol.

References

Data Presentation: Solubility Profile of (R)-VAPOL

An In-depth Technical Guide on the Solubility of (R)-VAPOL in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound ((R)-2,2'-Diphenyl-3,3'-biphenanthrene-4,4'-diol), a prominent chiral ligand in asymmetric catalysis. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes available information to offer valuable insights into its solubility behavior in common organic solvents, alongside detailed experimental protocols for solubility determination.

The following table summarizes the qualitative solubility of this compound based on its documented use and the general solubility principles of large, aromatic, diol-containing molecules.

| Solvent | Type | Qualitative Solubility | Rationale |

| Chloroform (CHCl₃) | Chlorinated | Soluble | Used as a solvent for measuring optical activity, indicating sufficient solubility for analytical concentrations.[2] |

| Tetrahydrofuran (THF) | Ether | Soluble | Also used as a solvent for optical activity measurements.[1] Its ether functionality can engage in hydrogen bonding with the hydroxyl groups of this compound. |

| Dichloromethane (DCM) | Chlorinated | Likely Soluble | As a common solvent for organic reactions and given its similarity to chloroform, it is expected to be a suitable solvent for this compound. An adduct of this compound with dichloromethane is also commercially available. |

| Toluene | Aromatic Hydrocarbon | Likely Soluble | Aromatic solvents are generally good solvents for large aromatic molecules. Toluene is a common solvent for Diels-Alder reactions where VAPOL and its derivatives are used as ligands. |

| Xylenes | Aromatic Hydrocarbon | Likely Soluble | Similar to toluene, xylenes are often used as higher-boiling point solvents in reactions involving chiral ligands like VAPOL. |

| Pyridine | Basic Heterocycle | Soluble | In the synthesis of this compound hydrogenphosphate, this compound is dissolved in pyridine, indicating good solubility. The basic nature of pyridine can interact favorably with the acidic hydroxyl groups of VAPOL. |

| Acetone | Ketone | Moderately Soluble | Polar aprotic solvents like acetone can typically dissolve large organic molecules, especially those with polar functional groups capable of hydrogen bonding. |

| Ethyl Acetate | Ester | Moderately Soluble | Another common polar aprotic solvent used in organic synthesis and chromatography. |

| Methanol / Ethanol | Alcohol | Sparingly Soluble | While the hydroxyl groups can interact with alcohols, the large, nonpolar aromatic backbone of this compound likely limits its solubility in short-chain alcohols. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Insoluble | The high polarity of the diol functional group and the rigid, planar structure of the biphenanthrene core make it unlikely to be soluble in nonpolar aliphatic solvents. |

| Water | Protic, Polar | Insoluble | As a large, predominantly nonpolar organic molecule, this compound is expected to be insoluble in water. |

Experimental Protocols: Determination of this compound Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the thermodynamic solubility of solid compounds in organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method:

-

HPLC-UV: This is often the preferred method due to its high sensitivity and specificity. Develop a method that gives a well-resolved peak for this compound.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and there are no interfering substances, this can be a simpler method.

-

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

-

Determine the concentration of the saturated this compound solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The temperature at which the solubility was determined must be specified.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

racemic Vapol vs enantiopure (R)-Vapol

An In-depth Technical Guide to Racemic VAPOL vs. Enantiopure (R)-VAPOL

Executive Summary

VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a vaulted biaryl ligand renowned for its efficacy in asymmetric catalysis. Its unique C2-symmetric chiral structure, characterized by a deep chiral pocket, makes it a powerful tool for inducing stereoselectivity in a wide array of chemical transformations. This guide provides a detailed comparison between the racemic form of VAPOL and its enantiomerically pure (R)-enantiomer. It covers their synthesis, resolution, structural properties, and, most critically, their applications in catalysis. For researchers and professionals in drug development and chemical synthesis, understanding the distinction is paramount, as only the enantiopure form can serve as a source of chirality for asymmetric reactions. Racemic VAPOL is primarily a synthetic precursor to the functionally essential enantiopure ligands.

Synthesis and Chiral Resolution

The production of enantiopure this compound is a multi-step process that begins with the synthesis of the racemic mixture, followed by a classical chemical resolution.

Synthesis of Racemic VAPOL

Scalable and efficient syntheses for racemic VAPOL have been developed. The general approach involves:

-

Monomer Synthesis: A key step is a cycloaddition/electrocyclization cascade that provides a direct, one-step route to the phenanthrol monomer building block.

-

Oxidative Coupling: The racemic VAPOL ligand is then prepared through an open-air, high-temperature oxidative coupling of the monomer. For large-scale preparations, this can involve baking the monomer precursor in an oven.

Enantiomeric Resolution of Racemic VAPOL

The separation of the racemic mixture into its constituent enantiomers is a critical step to unlock its utility in asymmetric catalysis. The most established method is crystallization of diastereomeric salts.

-

Derivatization: Racemic VAPOL is first converted into a cyclic phosphonic acid derivative.

-

Salt Formation: This racemic acid is then treated with an enantiopure chiral resolving agent, typically a naturally occurring alkaloid like (-)-cinchonidine. This reaction forms a pair of diastereomeric salts.

-

Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. A notable advantage in the VAPOL resolution is that both diastereomeric salts are crystalline, facilitating a more efficient separation.

-

Liberation: After separation, the chiral resolving agent is removed from each diastereomer, yielding the optically pure (R)- and (S)-enantiomers of VAPOL.

Caption: Workflow for the synthesis of racemic VAPOL and its subsequent chiral resolution.

Structural and Physical Properties

The racemic and enantiopure forms of VAPOL, while chemically identical, exhibit significant differences in their solid-state properties due to distinct crystal packing arrangements.

Physical Property Comparison

Unlike many chiral molecules where the racemate and enantiomers have similar physical properties, VAPOL shows a remarkable disparity. The interactions between opposite enantiomers (R with S) in the crystal lattice of the racemate are significantly more favorable than the interactions between like enantiomers (R with R or S with S) in the enantiopure crystals. This leads to a more stable crystal lattice for the racemate.

| Property | Racemic (±)-VAPOL | Enantiopure (S)-VAPOL |

| Melting Point | ~245-247 °C | ~159-161 °C |

| Thermodynamic Stability | More stable by ~2.0 kcal/mol at room temperature | Less stable |

| Crystal Structure | Forms a racemic compound with a highly ordered 1:1 ratio of R and S enantiomers. | Packs as a conglomerate of S enantiomers. |

| Optical Activity | Optically inactive (does not rotate plane-polarized light). | Optically active. |

Note: Absolute melting points can vary slightly based on purity and measurement conditions. The significant difference of ~86 °C is the key takeaway.

Molecular Structure

VAPOL's defining structural feature is its "vaulted" biaryl backbone. The phenanthrene units create a rigid and deep chiral cleft where the hydroxyl groups reside. This steric environment is more pronounced than in the widely used BINOL ligand, leading to a unique chiral pocket that dictates the stereochemical outcome of catalyzed reactions. In the solid state, VAPOL adopts a cisoid conformation, with the dihedral angle between the two aryl groups being less than 90°.

Caption: The enantiomeric pair, this compound and its non-superimposable mirror image, (S)-VAPOL.

Applications in Asymmetric Catalysis

The sole purpose of resolving racemic VAPOL is to harness the stereodirecting power of a single enantiomer, typically this compound, in asymmetric catalysis. Racemic VAPOL is not used as a catalyst because the equal presence of both enantiomers would result in a racemic product, negating the goal of asymmetric synthesis.

This compound can be employed in two primary modes: as a ligand for a metal center or as the backbone for a chiral Brønsted acid.

This compound as a Chiral Ligand for Boron

Catalysts generated from this compound and boron reagents, such as triphenyl borate B(OPh)₃, are highly effective for the asymmetric aziridination of imines with ethyl diazoacetate (EDA).[1] These reactions produce chiral aziridines, which are valuable building blocks in medicinal chemistry, with exceptional levels of enantioselectivity. The active catalytic species is believed to be a complex boroxinate anion.

This compound as a Chiral Brønsted Acid

This compound can be readily converted into this compound hydrogenphosphate, a powerful and sterically demanding chiral Brønsted acid. This catalyst has proven superior to many BINOL-derived phosphoric acids in a variety of reactions, including:

-

Imine amidations and reductions

-

Desymmetrization of meso-aziridines

-

Pictet-Spengler reactions

The unique vaulted structure of the VAPOL backbone creates a sterically and electronically distinct chiral environment that is highly effective at discriminating between the enantiotopic faces of a prochiral substrate.

Performance Data

The efficacy of this compound-derived catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions.

| Reaction | Catalyst System | Substrate | Yield (%) | ee (%) |

| Asymmetric Aziridination | This compound / B(OPh)₃ | N-benzhydryl imine of benzaldehyde + EDA | 80 | 96 |

| Asymmetric Aziridination | This compound / B(OPh)₃ | N-benzhydryl imine of furaldehyde + EDA | 85 | 96 |

| Asymmetric Aziridination | This compound / B(OPh)₃ | N-benzhydryl imine of cyclohexanecarboxaldehyde + EDA | 54 | 91 |

| Imine Amidation | This compound Hydrogenphosphate | N-aryl imine + sulfonamide | >95 | 94 |

| meso-Aziridine Desymmetrization | This compound Hydrogenphosphate | N-Boc-meso-aziridine + TMSN₃ | 96 | 95 |

Data compiled from multiple sources.

Caption: Workflow of this compound in boron-mediated asymmetric aziridination.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the application of these catalysts.

Protocol: Gram-Scale Synthesis of this compound Hydrogenphosphate

This protocol details the conversion of commercially available this compound into its corresponding chiral Brønsted acid.

-

Setup: A 100 mL one-neck round-bottomed flask equipped with a magnetic stirrer is flame-dried and cooled to room temperature under an argon atmosphere.

-

Reagents: this compound (6.00 g, 11.15 mmol) is added to the flask, followed by pyridine (25.00 mL, 0.31 mol). The flask is fitted with a rubber septum and an argon balloon.

-

Dissolution: The mixture is stirred until the this compound completely dissolves, resulting in a clear, intense yellow solution.

-

Cooling: The flask is placed in an ice bath (0 °C) and the solution is stirred for 20 minutes.

-

Addition of POCl₃: Phosphorus oxychloride (POCl₃, 2.08 mL, 22.30 mmol) is added slowly via syringe over a 10-minute period, maintaining the temperature at 0 °C.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 6 hours. During this time, the solution becomes a cloudy, pale yellow, and solid salts precipitate.

-

Quenching: The flask is cooled again to 0 °C in an ice bath. Deionized water (50 mL) is added slowly over 15 minutes.

-

Hydrolysis: The ice bath is removed, and the mixture is stirred at room temperature for 2 hours.

-

Workup: The mixture is transferred to a separatory funnel and extracted with dichloromethane (CH₂Cl₂, 3 x 75 mL). The combined organic layers are washed with 1 M HCl (3 x 75 mL) and brine (1 x 75 mL), then dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound hydrogenphosphate as a white solid. (Typical yield: 84-90%).

Conclusion

For professionals in asymmetric synthesis, the distinction between racemic and enantiopure VAPOL is unequivocal. Racemic VAPOL is a synthetic intermediate, valuable only as the source material for producing the enantiomerically pure ligands. Its greater thermodynamic stability makes its resolution a necessary challenge. Enantiopure this compound, by contrast, is a powerful chiral catalyst and ligand. Its vaulted structure provides a unique and highly effective chiral environment for a range of important chemical transformations, delivering products with high enantiopurity. The choice is therefore not between using one or the other for catalysis, but rather understanding that the synthesis and resolution of the racemate is the essential gateway to the catalytic utility of the enantiopure form.

References

An In-depth Technical Guide to the Commercial Availability and Application of (R)-VAPOL and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vaulted biaryl ligand (R)-VAPOL and its derivatives, focusing on their commercial availability, applications in asymmetric catalysis, and detailed experimental protocols. The vaulted structure of VAPOL creates a unique and deep chiral pocket, often leading to superior enantioselectivity in various chemical transformations compared to its predecessor, BINOL.[1][2]

Commercial Availability

This compound and its key derivatives are accessible for research and development purposes through several chemical suppliers. The most common derivative available is the chiral Brønsted acid, this compound hydrogenphosphate. A summary of commercially available compounds is presented below.

Table 1: Commercial Suppliers of this compound and Derivatives

| Compound Name | CAS Number | Supplier(s) | Purity/Assay | Molecular Formula | Notes |

| This compound | 147702-16-7 | Sigma-Aldrich[3], ChemScene[4] | ≥97%[3][4] | C₄₀H₂₆O₂ | A versatile ligand for asymmetric reactions including Diels-Alder, imine aldol, and aziridination.[3] |

| (R)-(-)-VAPOL hydrogenphosphate | 871130-18-6 | Sigma-Aldrich[5], Santa Cruz Biotechnology[6] | >88%[6] | C₄₀H₂₅O₄P | A chiral Brønsted acid catalyst used for desymmetrization of meso-aziridines and Pictet-Spengler reactions.[6] |

| (R)-(-)-VAPOL hydrogenphosphate | 871130-17-5 | Smolecule[7] | In Stock | C₄₀H₂₅O₄P | Used in asymmetric catalysis for producing enantiomerically pure compounds.[7] |

Core Applications in Asymmetric Synthesis

VAPOL and its derivatives have proven to be excellent ligands and catalysts in a variety of asymmetric reactions, often providing higher yields and stereoselectivities than analogous BINOL-derived catalysts.[8]

-

Asymmetric Diels-Alder Reaction : A catalyst generated from Et₂AlCl and VAPOL is highly effective for the asymmetric Diels-Alder reaction between acrolein and cyclopentadiene, yielding the exo isomer with excellent stereoselectivity and optical purity.[2]

-

Asymmetric Aziridination : Borate catalysts prepared from VAPOL and B(OPh)₃ facilitate the robust catalytic asymmetric aziridination of imines with ethyl diazoacetate, producing cis-aziridines with high enantiomeric excesses.[2][9] This methodology was instrumental in the synthesis of the antibacterial agent (–)-chloramphenicol.[8]

-